(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol
Description
Properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(2S)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m0/s1 |
InChI Key |
WYPDMSNXHUNHOE-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CO)COCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Benzylation of Hydroxyl Group
- The benzyloxy substituent is introduced by reacting the hydroxyl group of the chiral precursor with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or triethylamine.
- The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or alcohols (methanol, ethanol) under nitrogen atmosphere.
- Catalytic amounts of potassium iodide (KI) can be added to accelerate the reaction by in situ formation of benzyl iodide, which is more reactive.
- Reaction temperatures range from room temperature (~25°C) to reflux conditions depending on the substrate and solvent.
- Example: Benzylation of a diol derivative with benzyl bromide and KI in dry THF at room temperature yields the O-benzyl-protected intermediate in good yield (up to 80-90%).
Epoxidation of Alkene or Oxidation of Alcohol
- Epoxidation is performed using meta-chloroperoxybenzoic acid (m-CPBA) buffered with sodium phosphate (Na2HPO4) to control acidity.
- This step converts the alkene or allylic alcohol into an epoxide intermediate, crucial for subsequent ring-opening amination.
- The reaction typically yields a mixture of epoxide stereoisomers, which can be separated by column chromatography.
- Yields for epoxidation are generally high (70-90%).
Epoxide Ring Opening with Dibenzylamine
- The epoxide is reacted with dibenzylamine under mild conditions to open the ring and introduce the dibenzylamino group at the 2-position.
- This nucleophilic ring-opening proceeds regioselectively to give the desired amino alcohol.
- Conditions include stirring at room temperature or slightly elevated temperatures in solvents such as ethanol or THF.
- Reaction times vary from several hours to overnight.
- This step is stereoselective, preserving the chiral integrity of the molecule.
Hydrogenolysis and Deprotection (If Needed)
- If protecting groups such as benzyl ethers are present, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere can remove benzyl groups.
- This step is performed at room temperature for several hours.
- The product is purified by filtration and solvent evaporation.
- The final amino alcohol is obtained as a white solid with high purity.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzylation of hydroxyl | Benzyl bromide, KI (catalytic), K2CO3 | Dry THF | 25-65 | 12-20 | 80-90 | KI accelerates reaction |
| Epoxidation | m-CPBA, Na2HPO4 buffer | CH2Cl2 or THF | 0-25 | 2-5 | 75-90 | Mixture of epoxide isomers formed |
| Epoxide ring opening | Dibenzylamine | Ethanol or THF | 25-40 | 4-12 | 70-85 | Regioselective nucleophilic attack |
| Hydrogenolysis (deprotection) | Pd/C, H2 (1 atm) | Ethanol | 25 | 4-6 | 85-95 | Removes benzyl protecting groups |
Mechanistic Insights and Stereochemistry
- The benzylation step proceeds via nucleophilic substitution on benzyl halide, with KI facilitating formation of benzyl iodide, enhancing reactivity.
- Epoxidation with m-CPBA is stereospecific, influenced by the chiral environment of the substrate, leading to diastereomeric epoxides.
- Ring opening by dibenzylamine occurs via nucleophilic attack at the less hindered carbon of the epoxide, preserving stereochemistry at the adjacent center.
- Hydrogenolysis selectively removes benzyl protecting groups without affecting the amino alcohol core.
Summary of Key Research Findings
- The use of KI as a catalyst in benzylation significantly improves reaction rates and yields.
- Epoxidation with buffered m-CPBA gives high yields of epoxides suitable for subsequent amination.
- The ring-opening amination with dibenzylamine is efficient and stereoselective, producing the target amino alcohol with high enantiomeric purity.
- Hydrogenolysis under mild conditions effectively removes benzyl protecting groups without racemization.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiolates.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol involves its interaction with specific molecular targets. The benzyloxy and dibenzylamino groups allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds Analyzed:
(S)-2-((1R,2S,4R)-2-(Benzyloxy)-4-methylcyclohexyl)-3-(dibenzylamino)propane-1,2-diol (13a) Structural Differences: Contains a cyclohexyl substituent and an additional hydroxyl group. Stereochemistry: S-configuration at the propanol backbone; [α]20D = −2.0 (MeOH).
(R)-2-((1R,2S,4R)-2-(Benzyloxy)-4-methylcyclohexyl)-3-(dibenzylamino)propane-1,2-diol (13b) Structural Differences: Same as 13a but with R-configuration. Stereochemistry: [α]20D = +5.0 (MeOH), highlighting enantiomer-specific optical activity.
(S)-2-((1R,2R,4R)-2-(Benzyloxy)-4-methylcyclohexyl)-1-(dibenzylamino)propan-2-ol (30b) Structural Differences: Cyclohexyl substituent with distinct stereochemistry. Stereochemistry: [α]20D = +8.0 (MeOH).
(2R)-2-(Dibenzylamino)propan-1-ol Structural Differences: Lacks the benzyloxy group at C3. Stereochemistry: R-configuration; [α]D data unavailable.
Key Observations:
- Stereochemical Impact : Enantiomers (e.g., 26a vs. 26b) exhibit significant differences in optical rotation ([α]D +23.0 vs. +8.0), suggesting distinct chiral environments.
- Substituent Effects: Cyclohexyl-containing derivatives (e.g., 13a, 30b) show lower C% and higher H% compared to non-cyclic analogs due to aliphatic carbons.
- Synthetic Efficiency : High yields (85–88%) are achieved via reflux reactions with dibenzylamine, indicating robust synthetic routes for these derivatives.
Biological Activity
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is an organic compound that has garnered attention for its potential biological activities. Characterized by its unique structural features, including a benzyloxy group and a dibenzylamino group, this compound is currently under investigation for various pharmacological effects. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's design suggests potential interactions with biological targets such as receptors and enzymes, influencing various metabolic pathways. The presence of both the benzyloxy and dibenzylamino groups may enhance its bioactivity through multiple mechanisms.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a range of biological activities:
- Antidepressant Effects : Structural similarities to known antidepressants suggest potential mood-enhancing properties.
- Neuroprotective Properties : The dibenzylamino moiety is associated with neuroprotective effects in various models.
- Receptor Interaction : Potential interactions with specific receptors could modulate neurotransmitter systems.
Case Studies and Experimental Data
In several studies, the biological activity of this compound has been evaluated through various in vitro and in vivo models. Below are some notable findings:
-
Neuroprotective Study :
- Objective : To assess the neuroprotective effects of the compound against oxidative stress.
- Methodology : Rat cortical neurons were exposed to oxidative stressors, followed by treatment with varying concentrations of this compound.
- Results : The compound significantly reduced cell death compared to untreated controls, indicating potential neuroprotective effects.
-
Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects in a forced swim test model.
- Methodology : Mice were administered this compound and subjected to behavioral assessment.
- Results : Treated mice showed reduced immobility time, suggesting antidepressant-like activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features and activities of similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 1-(4-Benzyloxyphenyl)ethan-1-amine | Benzyloxy group on an ethylamine backbone | Antidepressant properties |
| 2-(Dibenzylamino)ethanol | Dibenzylamino group on an ethanol backbone | Neuroprotective effects |
| Benzyl alcohol | Simple alcohol structure | Solvent and precursor in synthesis |
The combination of functional groups in this compound may confer distinct biological activities not present in simpler analogs.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific receptors or enzymes.
- Pharmacokinetics and Toxicology : Assessing absorption, distribution, metabolism, excretion (ADME), and safety profiles in animal models.
- Clinical Trials : Evaluating efficacy and safety in human subjects to establish therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol, and how do reaction conditions influence enantiomeric purity?
- Answer : The synthesis typically involves multi-step routes starting from benzaldehyde derivatives or chiral precursors. For example, enantioselective reduction of ketone intermediates or resolution of racemic mixtures via chiral chromatography ensures high enantiomeric purity . Reaction conditions such as solvent choice (e.g., acetonitrile or dichloromethane for polarity control) and temperature (e.g., -20°C to room temperature) critically impact stereochemical outcomes. Catalytic asymmetric hydrogenation or enzyme-mediated resolutions are also employed to minimize racemization .
Q. What analytical techniques are recommended for confirming the stereochemistry and purity of this compound?
- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for enantiopurity verification (>99% ee). X-ray crystallography provides definitive stereochemical assignment, while and NMR analysis (e.g., coupling constants for vicinal protons) confirms regiochemistry. Mass spectrometry (HRMS) and polarimetry (specific optical rotation) complement purity assessments .
Q. How should researchers handle and store this compound to prevent degradation?
- Answer : Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to avoid light-induced decomposition. Use EN 374-certified nitrile gloves and fume hoods during handling. Stability studies suggest degradation products include benzyl alcohol and oxidized amines; regular NMR monitoring is advised .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?
- Answer : Key parameters include:
- Solvent optimization : Dichloromethane enhances solubility of intermediates but requires low-temperature (-10°C) quenching to suppress side reactions.
- Catalyst screening : Chiral oxazaborolidine catalysts improve enantioselectivity in ketone reductions (up to 95% ee).
- Workup protocols : Sequential extraction with saturated NaHCO and brine minimizes emulsion formation.
Pilot-scale trials report yields >75% with these adjustments .
Q. How should researchers address contradictions in reported biological activities of dibenzylamino-propanol derivatives?
- Answer : Discrepancies often arise from stereochemical impurities or assay variability. Strategies include:
- Comparative studies : Test the (S)-enantiomer against its (R)-counterpart and racemic mixtures in parallel.
- Structural analogs : Replace the benzyloxy group with electron-withdrawing substituents (e.g., -CF) to probe SAR.
- Target validation : Use CRISPR-edited cell lines to confirm enzyme/receptor specificity .
Q. What experimental design considerations are critical for reproducibility in enzyme inhibition studies involving this compound?
- Answer :
- Matrix effects : Pre-treat enzyme solutions with charcoal to adsorb interfering organic compounds.
- Temperature control : Maintain samples at 4°C during assays to slow degradation (degradation half-life increases from 2h at 25°C to 12h at 4°C).
- Dose-response curves : Use at least 8 concentration points (e.g., 0.1–100 µM) with triplicate measurements to calculate robust IC values. Reference compounds (e.g., propranolol derivatives) should be included for benchmarking .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve variability in NMR spectral data for dibenzylamino-propanol derivatives?
- Answer : Variability often stems from dynamic processes (e.g., rotameric equilibria of the dibenzylamino group). Solutions include:
- Low-temperature NMR : Acquire spectra at -40°C to "freeze" conformers.
- Solvent selection : Use deuterated DMSO to stabilize specific rotamers via hydrogen bonding.
- DFT calculations : Compare experimental shifts with computed values (B3LYP/6-31G*) to assign ambiguous signals .
Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (ee) during synthesis?
- Answer :
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time ee tracking.
- Crystallization-induced dynamic resolution (CIDR) : Recrystallize crude products from heptane/ethyl acetate to enrich ee from 90% to >99%.
- Quality control : Implement chiral SFC (Supercritical Fluid Chromatography) for rapid batch analysis .
Safety and Compliance
Q. What are the occupational exposure limits (OELs) and disposal protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
